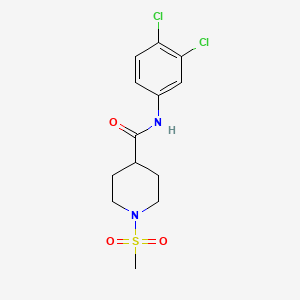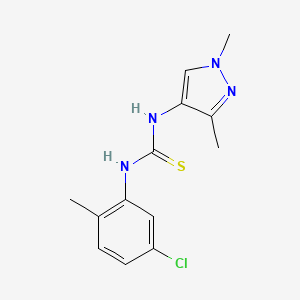![molecular formula C19H17FN6O B10939416 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939416.png)
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The continuous activation and overexpression of TRKs can lead to various cancers, making TRK inhibitors valuable in cancer treatment .
Preparation Methods
The synthesis of N4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. One common synthetic route starts with the preparation of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate . This intermediate is synthesized from commercially available 2-chloro-5-fluoronicotinic acid through a series of reactions, including nucleophilic substitution and cyclization . The overall yield of this process is approximately 48.3% .
Chemical Reactions Analysis
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are composed of an extracellular domain, an intercellular domain, and a transmembrane domain . The compound binds to the ATP pocket of the TRK, preventing its activation and subsequent phosphorylation of the intramembrane kinase domain . This inhibition disrupts downstream signal transduction pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
- 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
These compounds share similar structural features but differ in their substituents and specific biological activities. The uniqueness of N4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which contribute to its distinct TRK inhibitory activity and potential therapeutic applications.
Properties
Molecular Formula |
C19H17FN6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17FN6O/c1-12-7-15(16-9-21-25(2)18(16)23-12)19(27)24-14-8-22-26(11-14)10-13-5-3-4-6-17(13)20/h3-9,11H,10H2,1-2H3,(H,24,27) |
InChI Key |
IJTHKSKQJHYOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939339.png)
![4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B10939345.png)

![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939368.png)
![2-[(4-bromothiophen-2-yl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10939375.png)

![2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B10939395.png)
![8,9-Dimethyl-2-{5-[(2-nitrophenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10939399.png)
![1,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939401.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10939403.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10939412.png)
![7-(Difluoromethyl)-5-(3,4-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10939417.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939420.png)
![N-(1-ethyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939421.png)
